molecular formula C9H3F3N2S B2454462 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile CAS No. 1225041-14-4

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Cat. No.: B2454462
CAS No.: 1225041-14-4
M. Wt: 228.19
InChI Key: YJKPNMFSTDCJRV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a benzothiazole ring, with a nitrile group at the 6-position.

Mechanism of Action

While the specific mechanism of action for 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is not available, compounds containing a trifluoromethyl group have been found to exhibit various biological activities. For instance, triflusal, a compound containing a trifluoromethyl group, is known to inhibit cyclooxygenase-1 (COX-1) in platelets, thereby preventing platelet aggregation .

Safety and Hazards

While specific safety data for 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is not available, compounds containing a trifluoromethyl group can be hazardous. For instance, they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The trifluoromethyl group has been gaining interest in the field of medicinal chemistry due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . Future research could focus on the development of new and creative approaches to broaden the scope of trifluoromethylation reactions . This could lead to the development of new drugs and agrochemicals with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile typically involves the condensation of 2-aminobenzothiazole with trifluoroacetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-benzoxazole-6-carbonitrile
  • 2-(Trifluoromethyl)-1,3-benzimidazole-6-carbonitrile
  • 2-(Trifluoromethyl)-1,3-thiazole-6-carbonitrile

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPNMFSTDCJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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